molecular formula C19H17ClN4O B13942047 4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde CAS No. 5960-46-3

4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B13942047
CAS No.: 5960-46-3
M. Wt: 352.8 g/mol
InChI Key: DCCJPXSNOLIHLD-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C18H16ClN3O. It is known for its unique structure, which includes a quinazoline core substituted with a phenyl group and a piperazine ring attached to a carbaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Condensation: Ammonia (NH3), primary amines (RNH2)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted quinazoline derivatives

    Condensation: Imines, Schiff bases

Scientific Research Applications

4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and carbaldehyde group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

5960-46-3

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

4-(6-chloro-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C19H17ClN4O/c20-15-6-7-17-16(12-15)18(14-4-2-1-3-5-14)22-19(21-17)24-10-8-23(13-25)9-11-24/h1-7,12-13H,8-11H2

InChI Key

DCCJPXSNOLIHLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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